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Compound of Interest

Compound Name: AC-430

Cat. No.: B1440854

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AC-430, a selective Janus kinase (JAK) 2
inhibitor, with other commercially available and late-stage clinical kinase inhibitors targeting the
JAK-STAT signaling pathway. The information presented is intended to assist researchers and
drug development professionals in understanding the therapeutic landscape and the potential
positioning of selective JAK2 inhibitors like AC-430.

AC-430 is a racemic mixture of two enantiomers, AC-410 and AC-409. The active component,
AC-410, has been selected for further clinical development due to its superior pharmacokinetic
profile observed in a Phase 1 clinical trial.[1] As a potent and selective inhibitor of JAK2, AC-
410 holds potential for the treatment of various autoimmune and inflammatory diseases, as
well as for immunotherapy in oncology.[1] This guide will focus on comparing the known
characteristics of the AC-430 program (represented by AC-410) with other prominent JAK
inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYKZ2,
are critical components of the JAK-STAT signaling pathway. This pathway transduces signals
from numerous cytokines and growth factors, playing a pivotal role in hematopoiesis, immune
response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety
of diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and
psoriasis.
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Figure 1: Simplified JAK-STAT signaling pathway.

Comparative Analysis of JAK Inhibitors

The following tables provide a comparative overview of AC-430's active enantiomer, AC-410,
and other notable JAK inhibitors. Due to the limited publicly available data on AC-410's clinical
performance, this comparison focuses on its known selectivity and positions it against the
broader landscape of approved and late-stage JAK inhibitors.

Table 1: Kinase Selectivity Profile

This table summarizes the primary kinase targets for each inhibitor. A more selective profile,
such as that of a dedicated JAK2 inhibitor, may offer a different safety and efficacy profile
compared to broader-spectrum inhibitors.

Inhibitor Primary Kinase Targets Additional Notable Targets
AC-410 JAK2

Ruxolitinib JAK1, JAK2

Fedratinib JAK2 FLT3, RET

Pacritinib JAK2, FLT3 IRAK1, CSF1R

Momelotinib JAK1, JAK2 ACVR1 (ALK2)

Tofacitinib JAK1, JAK3 JAK2 (lesser extent)
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Table 2: Efficacy in Myelofibrosis (Pivotal Clinical Trial
Data)

This table presents key efficacy data from pivotal clinical trials of approved JAK inhibitors in
patients with myelofibrosis, a condition characterized by dysregulated JAK2 signaling. The
primary endpoints typically include the proportion of patients achieving a significant reduction in

spleen volume and improvement in disease-related symptoms.

Symptom
. Spleen Volume
L . Patient . Score
Inhibitor Trial . Reduction .
Population Reduction
(235%)
(=50%)
o COMFORT-I[2] _ 41.9% vs 0.7% 45.9% vs 5.3%
Ruxolitinib JAKi-naive
[3114] (placebo) (placebo)
Ruxolitinib-
o JAKARTA-2[5][6] _ ,
Fedratinib resistant/intolera 30% 27%
[71(8][°]
nt
Thrombocytopeni  22% vs 3% (Best  32% vs 14%
o PERSIST-2[10] ) )
Pacritinib a (platelets <100  Available (Best Available
[12][12][13]
x 10°9/L) Therapy) Therapy)
. SIMPLIFY-1[14] ) 26.5% vs 29% 28.4% vs 42.2%
Momelotinib JAKi-naive

[15][16] (Ruxolitinib) (Ruxolitinib)

Table 3: Common Adverse Events (220% incidence in
pivotal trials)

This table highlights the most frequently reported adverse events in the pivotal clinical trials of
the respective JAK inhibitors. The safety profile is a critical consideration in the development
and clinical application of these agents.
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Inhibitor Common Adverse Events (220%)

o Thrombocytopenia, anemia, bruising, dizziness,
Ruxolitinib

headache
Fedratinib Diarrhea, nausea, anemia, vomiting
o Diarrhea, thrombocytopenia, nausea, anemia,
Pacritinib -
vomiting
o Diarrhea, nausea, headache, fatigue,
Momelotinib

thrombocytopenia

Experimental Protocols: Overview of Pivotal Clinical
Trial Designs

The following section provides a high-level overview of the methodologies employed in the key
clinical trials cited in this guide.
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Figure 2: Generalized clinical trial workflow for a JAK inhibitor.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1440854?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o COMFORT-I (Ruxolitinib): This was a randomized, double-blind, placebo-controlled Phase 3
trial in patients with intermediate-2 or high-risk myelofibrosis.[2][3][4] Patients were
randomized to receive ruxolitinib or placebo. The primary endpoint was the proportion of
patients achieving a 235% reduction in spleen volume from baseline at 24 weeks, as
assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[2][3]

o JAKARTA-2 (Fedratinib): This was a single-arm, open-label Phase 2 study evaluating
fedratinib in patients with intermediate or high-risk myelofibrosis who were previously treated
with and were resistant or intolerant to ruxolitinib.[5][6][7][8][9] The primary endpoint was the
spleen response rate, defined as the proportion of patients with a >35% reduction in spleen
volume.[5][7]

o PERSIST-2 (Pacritinib): This was a randomized, controlled, open-label Phase 3 trial
comparing pacritinib to the best available therapy (BAT), which could include ruxolitinib, in
patients with myelofibrosis and thrombocytopenia (platelet counts <100,000/uL).[10][11][12]
[13] Patients were randomized 1:1:1 to receive pacritinib 400 mg once daily, pacritinib 200
mg twice daily, or BAT.[10][12][13] The co-primary endpoints were the percentage of patients
achieving a 235% reduction in spleen volume and a 250% reduction in total symptom score
at week 24.[12][13]

e SIMPLIFY-1 (Momelotinib): This was a Phase 3 randomized, double-blind, active-controlled
trial comparing momelotinib to ruxolitinib in JAK inhibitor-naive patients with myelofibrosis.
[14][15][16] Patients were randomized 1:1 to receive either momelotinib or ruxolitinib.[17]
The primary endpoint was non-inferiority in the proportion of patients achieving a >35%
reduction in spleen volume at week 24.[17][15]

Conclusion

AC-430, through its active enantiomer AC-410, represents a focused approach to JAK-STAT
pathway modulation by selectively targeting JAK2. While direct comparative clinical data is not
yet widely available, its distinct selectivity profile suggests a potential for a differentiated
therapeutic window compared to broader-spectrum JAK inhibitors. The extensive clinical data
from other JAK inhibitors like ruxolitinib, fedratinib, pacritinib, and momelotinib provide a
valuable benchmark for the future development and potential positioning of selective JAK2
inhibitors in the treatment of myelofibrosis and other inflammatory and autoimmune diseases.
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Further clinical investigation of AC-410 will be crucial to fully elucidate its efficacy and safety
profile and to determine its place in the evolving landscape of kinase inhibitor therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ambitbio.com [ambitbio.com]

2. ClinicalTrials.gov [clinicaltrials.gov]

3. Practical Measures of Clinical Benefit With Ruxolitinib Therapy: An Exploratory Analysis
COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Apooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized
phase Il trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

o 5. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated
analysis of the JAKARTAZ2 study using stringent criteria for ruxolitinib failure - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 6. ashpublications.org [ashpublications.org]
e 7. researchgate.net [researchgate.net]

¢ 8. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with
ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre
study. [vivo.weill.cornell.edu]

e 9. Fedratinib in Patients With Myelofibrosis: JAKARTA Trials Update - The ASCO Post
[ascopost.com]

e 10. PERSIST trials: Pooled analysis of pacritinib in patients with MF and severe
thrombocytopenia [mpn-hub.com]

e 11. VONJO® PERSIST-2 Trial Design | VONJO® HCP (pacritinib) [vonjohcp.com]

e 12. CTI BioPharma Announces Top-Line Results From PERSIST-2 Phase 3 Trial Of
Pacritinib For High-Risk Patients With Advanced Myelofibrosis [prnewswire.com]

o 13. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis:
A Randomized Clinical Trial - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1440854?utm_src=pdf-custom-synthesis
https://www.ambitbio.com/AC430
https://www.clinicaltrials.gov/study/NCT00952289
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4800694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4800694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317815/
https://ashpublications.org/bloodadvances/article/9/8/1907/535590/Fedratinib-in-2025-and-beyond-indications-and
https://www.researchgate.net/publication/339704151_Fedratinib_in_patients_with_myelofibrosis_previously_treated_with_ruxolitinib_An_updated_analysis_of_the_JAKARTA2_study_using_stringent_criteria_for_ruxolitinib_failure
https://vivo.weill.cornell.edu/display/pubid28602585
https://vivo.weill.cornell.edu/display/pubid28602585
https://vivo.weill.cornell.edu/display/pubid28602585
https://ascopost.com/issues/october-10-2019/fedratinib-in-patients-with-myelofibrosis-jakarta-trials-update/
https://ascopost.com/issues/october-10-2019/fedratinib-in-patients-with-myelofibrosis-jakarta-trials-update/
https://mpn-hub.com/medical-information/persist-trials-pooled-analysis-of-pacritinib-in-patients-with-mf-and-severe-thrombocytopenia
https://mpn-hub.com/medical-information/persist-trials-pooled-analysis-of-pacritinib-in-patients-with-mf-and-severe-thrombocytopenia
https://www.vonjohcp.com/persist-2-trial-study-design
https://www.prnewswire.com/news-releases/cti-biopharma-announces-top-line-results-from-persist-2-phase-3-trial-of-pacritinib-for-high-risk-patients-with-advanced-myelofibrosis-300319128.html
https://www.prnewswire.com/news-releases/cti-biopharma-announces-top-line-results-from-persist-2-phase-3-trial-of-pacritinib-for-high-risk-patients-with-advanced-myelofibrosis-300319128.html
https://pubmed.ncbi.nlm.nih.gov/29522138/
https://pubmed.ncbi.nlm.nih.gov/29522138/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 14. ascopubs.org [ascopubs.org]

e 15. SIMPLIFY-1: A Phase Il Randomized Trial of Momelotinib Versus Ruxaolitinib in Janus
Kinase Inhibitor-Naive Patients With Myelofibrosis - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. Long-term survival and safety outcomes with momelotinib [mpn-hub.com]
e 17. ascopubs.org [ascopubs.org]

 To cite this document: BenchChem. [AC-430 in the Landscape of Kinase Inhibitors: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1440854#ac-430-compared-to-other-kinase-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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